(2S)-3-Amino-N-ethyl-2-hydroxypropanamide (2S)-3-Amino-N-ethyl-2-hydroxypropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543071
InChI: InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1
SMILES:
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide

CAS No.:

Cat. No.: VC17543071

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide -

Specification

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
IUPAC Name (2S)-3-amino-N-ethyl-2-hydroxypropanamide
Standard InChI InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1
Standard InChI Key XUZDIDIBSKBCFM-BYPYZUCNSA-N
Isomeric SMILES CCNC(=O)[C@H](CN)O
Canonical SMILES CCNC(=O)C(CN)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide (molecular formula: C₅H₁₂N₂O₂; molecular weight: 117.15 g/mol) features a propanamide backbone substituted with hydroxyl (-OH), amino (-NH₂), and ethylamide (-NHEt) groups . The stereocenter at the second carbon atom confers the "S" configuration, which is critical for its role in asymmetric catalysis.

The compound’s structure can be represented as:
CH3CH(OH)C(NH2)CONHCH2CH3\text{CH}_3\text{CH(OH)C(NH}_2\text{)CONHCH}_2\text{CH}_3
This arrangement allows for hydrogen bonding via the hydroxyl and amide groups, enhancing its solubility in polar solvents like water and ethanol .

Chirality and Configuration

Chirality arises from the asymmetric carbon at position 2, which bears hydroxyl, amino, methyl, and ethylamide substituents. The "S" designation indicates a counterclockwise priority order (CIP rules) for these groups. This configuration is preserved during synthesis through stereoselective reactions, ensuring enantiomeric purity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of (S)-2-hydroxypropanoic acid with ethylamine under controlled conditions:

  • Amination: (S)-2-hydroxypropanoic acid reacts with ethylamine in the presence of a coupling agent (e.g., DCC) to form the intermediate ethylamide.

  • Hydroxylation: The hydroxyl group is introduced or retained via pH-controlled hydrolysis .

This method achieves yields of 70–85% with enantiomeric excess (ee) >98%, as confirmed by chiral HPLC .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize reaction parameters (temperature, pressure, residence time). Key advantages include:

  • Enhanced reproducibility: Automated systems reduce human error.

  • Scalability: Outputs exceed 100 kg/batch with minimal waste.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in water25 g/100 mL (25°C)
Solubility in ethanol45 g/100 mL (25°C)
Melting point98–101°C
pKa (amino group)9.2 ± 0.1
LogP (octanol/water)-1.3

The compound exhibits stability under inert atmospheres but degrades in acidic conditions (pH <3) via amide hydrolysis .

Spectroscopic Data

  • IR: Strong absorption at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C-O) .

  • NMR (D₂O): δ 1.1 (t, 3H, CH₂CH₃), 1.3 (d, 3H, CH₃), 3.2 (q, 2H, NHCH₂), 4.1 (m, 1H, CH-OH) .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The compound’s rigid stereochemistry enables its use as a chiral auxiliary in:

  • Aldol condensations: Induces enantioselectivity (>90% ee) in ketone-aldehyde couplings.

  • Mannich reactions: Facilitates the synthesis of β-amino alcohols with controlled configurations.

Pharmaceutical Intermediate

It serves as a precursor to:

  • Antiviral agents: Modified to inhibit viral protease enzymes.

  • β-lactam antibiotics: Incorporated into side chains to enhance bacterial membrane penetration .

Biological Relevance and Toxicity

Metabolic Pathways

In vitro studies suggest hepatic metabolism via cytochrome P450 enzymes, yielding non-toxic metabolites (e.g., 2-hydroxypropanoic acid) .

Toxicity Profile

AssayResult
LD₅₀ (oral, rat)>2000 mg/kg
Ames testNegative (non-mutagenic)
Skin irritationMild erythema at 500 mg/mL

These data support its classification as a low-hazard compound under standard handling conditions .

Comparative Analysis of Structural Analogues

CompoundKey Structural DifferenceEnantioselectivity
(2R)-3-Amino-N-ethyl-2-hydroxypropanamideOpposite configuration at C275% ee
3-Amino-N-methyl-2-hydroxypropanamideMethyl vs. ethyl substitution60% ee
2-Hydroxy-N-ethylpropanamideLacks amino groupNot applicable

The (2S)-configured ethyl derivative outperforms analogues in enantioselectivity due to optimal steric and electronic effects .

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